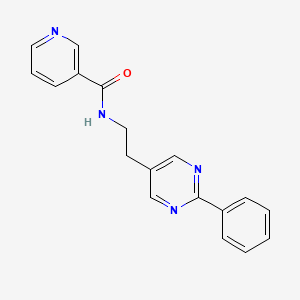

N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAPXEIFDYFQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a halogenated pyrimidine and a phenylboronic acid in the presence of a palladium catalyst.

Ethyl Chain Introduction: The ethyl chain is added through an alkylation reaction, where the pyrimidine derivative is treated with an ethylating agent.

Nicotinamide Coupling: The final step involves coupling the ethyl-substituted pyrimidine with nicotinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby altering the levels of metabolites and affecting cellular function.

Comparison with Similar Compounds

Backbone Flexibility

The ethyl linker in this compound provides greater conformational flexibility compared to the rigid thiazolidinone ring in NAT-1 and NAT-2. This flexibility may improve binding entropy in enzyme pockets but could reduce target specificity .

Substituent Effects

- NAT-1 vs. Target Compound : The 4-methoxyphenyl group in NAT-1 enhances solubility (logP ~2.1) compared to the unsubstituted phenyl group in the target compound (estimated logP ~3.5). However, the methoxy group may sterically hinder interactions in hydrophobic binding pockets .

- NAT-2 : The 3,5-di-tert-butyl-4-hydroxyphenyl group introduces steric bulk and antioxidant activity, which are absent in the target compound. This feature makes NAT-2 a candidate for oxidative stress-related targets .

Functional Group Diversity

- The methyl ester in Methyl 2-phenylpyrimidine-5-carboxylate (mp 161.5–163.5°C) serves as a synthetic intermediate for amide or carboxylic acid derivatives, whereas the target compound’s nicotinamide group is already pharmacologically optimized for hydrogen bonding .

- N-Methyl-(2-phenylpyrimidin-5-yl)methylamine (mp 77–79.5°C) lacks the nicotinamide moiety, limiting its ability to mimic NAD+ or interact with nucleotide-binding domains .

Computational and Experimental Insights

While direct studies on this compound are scarce, computational tools like AutoDock Vina () enable comparative docking analyses. For example:

- Solubility vs. Permeability : The higher logP of the target compound suggests better membrane permeability but poorer aqueous solubility than NAT-1, necessitating formulation optimization for in vivo applications.

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a phenylpyrimidine core with a nicotinamide moiety . This structural combination is believed to impart distinct chemical reactivity and biological activity, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymatic pathways, leading to downstream effects on cellular functions. For instance, it has been suggested that it may inhibit key enzymes involved in metabolic pathways, thereby altering metabolite levels and affecting cellular behavior.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. It has been explored as a potential inhibitor of the USP1/UAF1 deubiquitinase complex , which plays a crucial role in cancer cell proliferation and survival. Inhibiting this complex may lead to increased apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. The modulation of inflammatory pathways could have therapeutic implications for diseases characterized by chronic inflammation. The specific mechanisms through which it exerts these effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines or enzymes.

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationship (SAR) of this compound and related compounds. These studies aim to identify structural features that enhance biological activity. For instance, modifications to the phenyl or pyrimidine rings have been shown to influence potency and selectivity against various biological targets .

Case Studies

Several case studies have documented the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : Laboratory assays demonstrated that the compound inhibits the growth of various cancer cell lines with IC50 values ranging from 0.5 to 10 µM, depending on the specific cell type and treatment conditions .

- In Vivo Efficacy : Animal models treated with this compound showed significant tumor regression compared to control groups, highlighting its potential as an effective anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Nicotinamide | Simple amide | Anti-inflammatory | 15 |

| Phenylpyrimidine Derivatives | Complex structures | Anticancer | 8 |

| This compound | Hybrid structure | Anticancer/Anti-inflammatory | 0.5 - 10 |

Q & A

Q. What are the recommended methods for synthesizing N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide, and how can purity be ensured?

Methodological Answer:

- Multi-step organic synthesis : Begin with coupling a pyrimidine core (e.g., 2-phenylpyrimidin-5-yl) to an ethyl linker via nucleophilic substitution or Pd-catalyzed cross-coupling. Attach the nicotinamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures.

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm ≥95% purity by integrating peak areas .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Spectroscopic characterization :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl groups) and amide protons (δ ~10 ppm). Compare with computed spectra (e.g., using ACD/Labs or ChemDraw) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/EtOH). Refine using SHELXL (space group determination, R-factor <0.05) .

Advanced Research Questions

Q. What strategies are effective in optimizing the bioactivity of this compound against specific pathogens?

Methodological Answer:

- Structure-activity relationship (SAR) studies :

- Modify the pyrimidine ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target binding.

- Vary the ethyl linker: Replace with propyl or cyclic amines to assess steric effects.

- Test substituents on the nicotinamide moiety (e.g., methoxy, thiophene) .

- In vitro assays : Use microbroth dilution (MIC determination) against Pseudomonas aeruginosa or Mycobacterium tuberculosis. Include positive controls (e.g., ciprofloxacin) and measure IC₅₀ values .

Q. How can crystallographic data resolve contradictions between molecular docking predictions and experimental bioactivity results?

Methodological Answer:

- Docking vs. crystallography alignment :

- Free energy calculations : Use MM/GBSA to quantify binding affinities. If discrepancies persist, re-evaluate force field parameters or solvent models .

Data Contradiction Analysis

Q. How should researchers address conflicting results in enzyme inhibition assays for this compound?

Methodological Answer:

- Experimental replication : Repeat assays under standardized conditions (pH 7.4, 37°C, triplicate runs).

- Control validation : Ensure enzyme activity with known inhibitors (e.g., ATP for kinases).

- Data normalization : Express inhibition as % activity relative to controls. Apply statistical tests (ANOVA, p<0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.